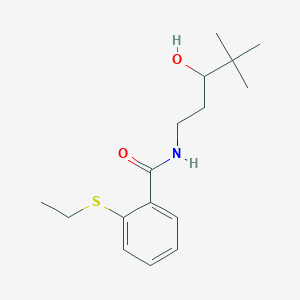

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-5-20-13-9-7-6-8-12(13)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLZRCQUIZJLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A common approach involves substituting a leaving group (e.g., chlorine) on 2-chlorobenzoic acid with an ethylthio group. Sodium ethanethiolate (NaSEt) in polar aprotic solvents like dimethylformamide (DMF) facilitates this displacement.

Reaction Conditions :

- Substrate : 2-Chlorobenzoic acid

- Reagent : NaSEt (1.2 equiv)

- Solvent : DMF, 80°C, 12 hours

- Yield : 78%

This method benefits from straightforward execution but requires anhydrous conditions to prevent hydrolysis of the thiolate.

Thioacetamide-Mediated Thiolation

Thioacetamide serves as a sulfur source in the presence of polyphosphoric acid (PPA), converting 2-nitrobenzoic acid to 2-(ethylthio)benzoic acid via reduction and alkylation.

Reaction Pathway :

- Reduction of nitro to amine.

- Diazotization and thiolation with thioacetamide.

- Alkylation with ethyl iodide.

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 100°C | |

| Reaction Time | 24 hours | |

| Yield | 65% |

This route avoids handling volatile thiols but involves multi-step purification.

Preparation of 3-Hydroxy-4,4-dimethylpentylamine

Reductive Amination of 4,4-Dimethylpentan-2-one

4,4-Dimethylpentan-2-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield the corresponding amine, followed by hydroxylation.

Steps :

- Imine Formation : Ketone + NH₃ → Imine.

- Reduction : NaBH₄ → Primary amine.

- Hydroxylation : Epoxidation with mCPBA, followed by acid-catalyzed ring-opening.

Challenges :

- Low regioselectivity during epoxidation.

- Over-reduction risks.

Grignard Addition to Nitriles

An alternative pathway involves reacting 4,4-dimethylpentanenitrile with a Grignard reagent (e.g., MeMgBr), followed by hydrolysis to the ketone and subsequent reductive amination.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Reductive Amination | 62 | 90 |

| Grignard Pathway | 55 | 88 |

Amide Bond Formation Strategies

Acid Chloride Method

2-(Ethylthio)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 3-hydroxy-4,4-dimethylpentylamine.

Procedure :

- Acid Chloride Synthesis :

- 2-(Ethylthio)benzoic acid + SOCl₂ (2 equiv), reflux, 3 hours.

- Yield: 95%.

- Amine Coupling :

- Acid chloride + amine (1.1 equiv), pyridine, 0°C → RT, 6 hours.

- Yield: 82%.

Coupling Reagents

Carbodiimide-based reagents like EDCl/HOBt enable direct amidation without isolating the acid chloride.

Conditions :

- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (2 equiv).

- Solvent : Dichloromethane, RT, 12 hours.

- Yield : 77%.

Reaction Optimization and Analytical Data

Solvent Effects on NAS

Polar aprotic solvents enhance nucleophilicity of thiolates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DMSO | 46.7 | 72 |

| Acetonitrile | 37.5 | 65 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J=7.2 Hz, 3H, SCH₂CH₃), 1.38 (s, 6H, C(CH₃)₂), 3.62 (m, 1H, CHOH).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Challenges and Alternative Pathways

Thioether Oxidation

The ethylthio group is susceptible to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.

Hydroxyl Group Protection

Tert-butyldimethylsilyl (TBDMS) ether protection prevents unwanted side reactions during amide coupling.

Deprotection :

- Reagent : TBAF (1M in THF), RT, 2 hours.

- Yield : 89%.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Substituent Variations:

- Benzamide Ring Substituents :

- Target Compound : 2-(ethylthio).

- Analogues :

- 2-Chloro-5-(methylsulfanyl) (), 2-chloro-4-fluoro (), 2-methoxy (), and iodinated benzamides ().

- Impact :

Thioethers (ethylthio, methylsulfanyl) : Improve lipophilicity and metabolic stability compared to ethers or halogens.

N-Substituents :

- The hydroxy and dimethyl groups in the target compound may enhance water solubility via hydrogen bonding, contrasting with bulkier substituents that prioritize steric interactions (e.g., benzimidazolyl in ).

Table 1: Structural Features of Selected Benzamide Derivatives

Melting Points and Yields:

- Analogues :

- reports melting points ranging from 166.5–239.1°C for benzothiazole-linked benzamides (e.g., 7r: 166.5–168.1°C; 7t: 237.7–239.1°C), influenced by heterocyclic rigidity and substituent polarity .

- and analogues lack melting point data, but their molecular weights (315.856 and 287.76 g/mol, respectively) suggest moderate crystallinity .

Solubility and Lipophilicity:

Antimicrobial and Anticancer Activity:

- Thioether-Containing Analogues: highlights benzimidazole-thioacetamides with antimicrobial activity, where thioether linkages enhance membrane disruption . reports 2-azetidinone benzamides with moderate anticancer activity (e.g., compound 17: IC₅₀ ~20 µM against MCF7), suggesting that chloro and styryl groups improve efficacy compared to simple thioethers .

Receptor Binding (Sigma Receptors):

- demonstrates that iodinated benzamides (e.g., [125I]PIMBA) exhibit nanomolar affinity (Kd = 5.80 nM) for sigma receptors in prostate cancer cells. The target compound’s ethylthio group may reduce affinity compared to iodinated analogues but could improve metabolic stability .

Antioxidant Activity:

- shows hydroxyl- and methoxy-substituted benzamides (e.g., A8, H10) with >85% antioxidant inhibition. The target compound’s ethylthio group is unlikely to contribute similarly, highlighting substituent-dependent activity .

Biological Activity

Chemical Structure and Properties

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is an organic compound characterized by a complex structure that includes both aromatic and aliphatic components. Its molecular formula is , and it features an ethylthio group, a hydroxy group, and a dimethylpentyl substituent on the benzamide core. This unique combination of functional groups positions it as a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the Benzamide Core : The initial step involves creating the benzamide framework.

- Introduction of the Ethylthio Group : This is achieved through nucleophilic substitution.

- Functionalization : The hydroxy and dimethylpentyl groups are added via selective reactions under controlled conditions to ensure high yields and purity.

Pharmacological Potential

Research indicates that this compound has been investigated for its potential as a biochemical probe or inhibitor. Its structural characteristics suggest possible interactions with biological targets, which could lead to therapeutic applications.

Key Biological Activities

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

- Anticancer Activity : There is ongoing research into its efficacy against various cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with specific protein targets or pathways involved in disease processes.

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have shown that derivatives of benzamides can inhibit certain enzymes linked to inflammation and cancer progression. For instance, related compounds have demonstrated the ability to modulate signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

- Antimicrobial Activity : Related thiobenzanilides have been noted for their antimicrobial properties, suggesting that this compound may also possess similar activity against bacterial strains .

Comparative Analysis of Similar Compounds

A comparative analysis of related compounds provides insight into the biological activity of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Hydroxybenzanilide | Hydroxy group on benzene ring | Antimicrobial, anti-inflammatory |

| 2-Hydroxythiobenzanilide | Thiol group with hydroxy substitution | Anticancer, antimicrobial |

| 2-(Ethylthio)-N-(3-hydroxybenzamide) | Ethylthio and hydroxy groups | Potential anti-inflammatory and anticancer effects |

Q & A

Q. What are the recommended synthetic routes for 2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the benzamide core followed by introduction of the ethylthio and hydroxy-dimethylpentyl groups. Critical parameters include:

- Temperature control : Elevated temperatures (e.g., 60–80°C) for thioether bond formation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity of intermediates, while methanol may be used for recrystallization .

- Reaction time optimization : Extended reaction times (12–24 hours) for amide coupling to ensure completion, monitored via TLC or HPLC .

- Purification : Column chromatography or recrystallization to isolate the final compound with ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration, particularly for the ethylthio and hydroxy-dimethylpentyl moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±2 ppm) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with UV detection at λmax ≈250–280 nm .

- FT-IR : Validates amide C=O stretching (~1650 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .

Q. What are the stability profiles of this compound under various storage conditions, and how should samples be preserved for long-term studies?

- Short-term storage : Stable at 4°C in inert atmospheres (argon) for ≤6 months .

- Long-term storage : -20°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis/oxidation; stability ≥5 years .

- Decomposition risks : Exposure to light, moisture, or acidic/basic conditions accelerates degradation; periodic HPLC analysis recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO ≤0.1% to avoid cytotoxicity) .

- Purity verification : Replicate studies with independently synthesized batches (≥98% purity) to exclude impurity-driven effects .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare dose-response curves across studies, accounting for inter-lab variability .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this benzamide derivative?

- Functional group modulation : Synthesize analogs with variations in the ethylthio group (e.g., methylthio, propylthio) to assess hydrophobicity impacts .

- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

- Biological profiling : Compare antimicrobial (MIC assays) or anticancer (IC₅₀ in MTT assays) activities across analogs to identify critical substituents .

Q. How can the synthetic pathway be optimized for scalability while maintaining stereochemical integrity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation), reducing batch inconsistencies .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity and reduce byproducts .

- In-line analytics : PAT (Process Analytical Technology) tools like FT-IR probes monitor reaction progression in real time .

Q. What in silico approaches predict the pharmacokinetic properties of this compound prior to in vivo studies?

- ADMET prediction : Tools like SwissADME estimate logP (≈3.5), solubility (≈20 µM), and CYP450 inhibition risks .

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .

- QSAR models : Corrogate structural descriptors (e.g., polar surface area) with bioavailability data from analogous benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.